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molecular formula C12H16O3 B030324 Ethyl (R)-2-Hydroxy-4-phenylbutyrate CAS No. 90315-82-5

Ethyl (R)-2-Hydroxy-4-phenylbutyrate

Cat. No. B030324
M. Wt: 208.25 g/mol
InChI Key: ZJYKSSGYDPNKQS-LLVKDONJSA-N
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Patent
USRE037344E1

Procedure details

The general procedure described in Example B1 is repeated, with the following modifications to the reaction conditions: ethyl-4-phenyl-2-oxobutyrate (substrate): 0.352 g (1.7 mmol); solvent: 10 ml of toluene/methanol (1:1); hydrogen: 50 bar, temperature: 50° C.; reaction time: 19 hours. The conversion is 100%, ee: 44% (R).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( R )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
toluene methanol
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:15])[C:5](=[O:14])[CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:2].[H][H]>C1(C)C=CC=CC=1.CO>[CH2:1]([O:3][C:4](=[O:15])[CH:5]([OH:14])[CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(CCC1=CC=CC=C1)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
( R )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
toluene methanol
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is repeated, with the following modifications to the reaction conditions
CUSTOM
Type
CUSTOM
Details
50° C.
CUSTOM
Type
CUSTOM
Details
reaction time
CUSTOM
Type
CUSTOM
Details
19 hours
Duration
19 h

Outcomes

Product
Name
Type
Smiles
C(C)OC(C(CCC1=CC=CC=C1)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
USRE037344E1

Procedure details

The general procedure described in Example B1 is repeated, with the following modifications to the reaction conditions: ethyl-4-phenyl-2-oxobutyrate (substrate): 0.352 g (1.7 mmol); solvent: 10 ml of toluene/methanol (1:1); hydrogen: 50 bar, temperature: 50° C.; reaction time: 19 hours. The conversion is 100%, ee: 44% (R).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( R )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
toluene methanol
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:15])[C:5](=[O:14])[CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:2].[H][H]>C1(C)C=CC=CC=1.CO>[CH2:1]([O:3][C:4](=[O:15])[CH:5]([OH:14])[CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(CCC1=CC=CC=C1)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
( R )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
toluene methanol
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is repeated, with the following modifications to the reaction conditions
CUSTOM
Type
CUSTOM
Details
50° C.
CUSTOM
Type
CUSTOM
Details
reaction time
CUSTOM
Type
CUSTOM
Details
19 hours
Duration
19 h

Outcomes

Product
Name
Type
Smiles
C(C)OC(C(CCC1=CC=CC=C1)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
USRE037344E1

Procedure details

The general procedure described in Example B1 is repeated, with the following modifications to the reaction conditions: ethyl-4-phenyl-2-oxobutyrate (substrate): 0.352 g (1.7 mmol); solvent: 10 ml of toluene/methanol (1:1); hydrogen: 50 bar, temperature: 50° C.; reaction time: 19 hours. The conversion is 100%, ee: 44% (R).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( R )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
toluene methanol
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:15])[C:5](=[O:14])[CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:2].[H][H]>C1(C)C=CC=CC=1.CO>[CH2:1]([O:3][C:4](=[O:15])[CH:5]([OH:14])[CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(CCC1=CC=CC=C1)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
( R )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
toluene methanol
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is repeated, with the following modifications to the reaction conditions
CUSTOM
Type
CUSTOM
Details
50° C.
CUSTOM
Type
CUSTOM
Details
reaction time
CUSTOM
Type
CUSTOM
Details
19 hours
Duration
19 h

Outcomes

Product
Name
Type
Smiles
C(C)OC(C(CCC1=CC=CC=C1)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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